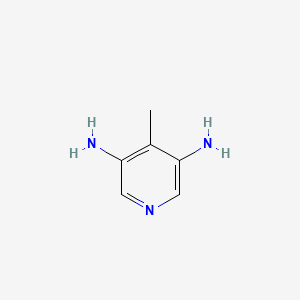
4-Methylpyridine-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyridine-3,5-diamine is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and amino groups at the 3- and 5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylpyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with ammonia in the presence of a catalyst, such as aluminum, iron, and cadmium oxides . This method yields a mixture of products, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Chichibabin synthesis, which uses acetylene and ammonia over a catalyst containing aluminum, iron, and cadmium oxides . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-Methylpyridine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methylpyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as stromelysin-1 and collagenase 3 . These interactions can modulate various biological processes, including inflammation and tissue remodeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpyridine
- 3-Methylpyridine
- 4-Methylpyridine
Comparison
4-Methylpyridine-3,5-diamine is unique due to the presence of amino groups at the 3- and 5-positions, which confer distinct chemical reactivity and biological activity compared to other methylpyridine isomers . This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
4-methylpyridine-3,5-diamine |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-9-3-6(4)8/h2-3H,7-8H2,1H3 |
InChI-Schlüssel |
MEYBZLXAZHNWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





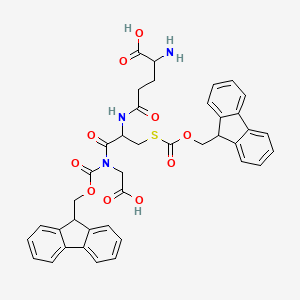
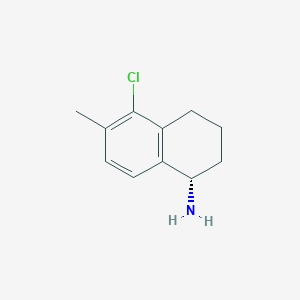
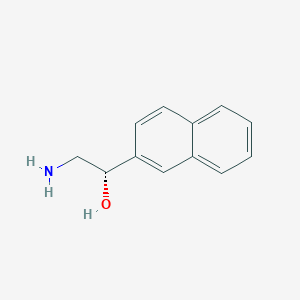
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
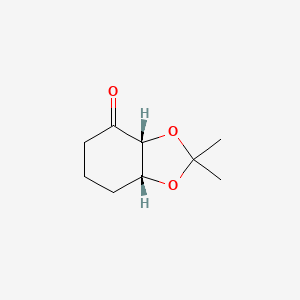
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
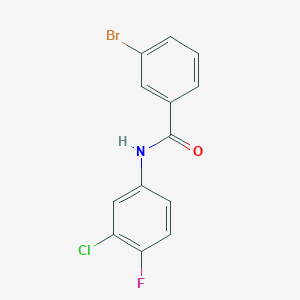

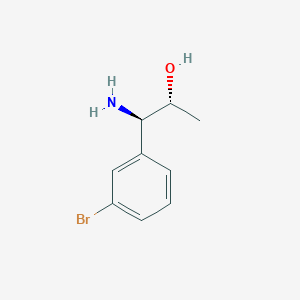
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)

